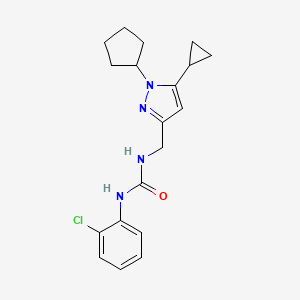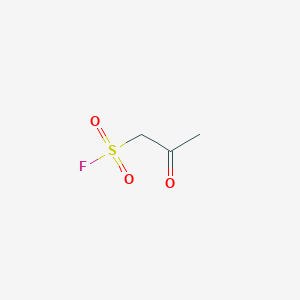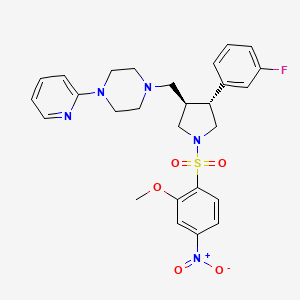![molecular formula C22H20FN5O2 B2407800 N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-48-5](/img/structure/B2407800.png)
N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazole-fused heterocycles, such as pyrazines and pyridazines, are obtained through various synthetic routes . They have found applications in medicinal chemistry, as fluorescent probes, and as structural units of polymers .
Synthesis Analysis
Typical methods of constructing these heterocyclic ring systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also unique methods known for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis
The structure of 1,2,3-triazole-fused pyrazines and pyridazines depends on whether a nitrogen atom occupies a position at the ring fusion .Chemical Reactions Analysis
The derivatization of the triazole ring is based on the phenomenon of bioisosteres, in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Physical And Chemical Properties Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Applications De Recherche Scientifique
Antimicrobial Applications
The [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold and its analogues have shown promising results in antimicrobial evaluations. The compounds have been tested on different bacterial species (two S. aureus strains, three P. aeruginosa strains, K. pneumonia), and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .
Anti-HIV Applications
The triazoloquinoxaline scaffold has been used in the design and synthesis of novel biologically relevant compounds such as anti-HIV agents .
Antitrypanosomal Applications
Compounds with the triazoloquinoxaline scaffold have also been used as antitrypanosomal agents .
Antiallergic Applications
The triazoloquinoxaline scaffold has been used in the design and synthesis of antiallergic agents .
Cardiovascular Applications
Compounds with the triazoloquinoxaline scaffold have been used in cardiovascular treatments .
Antileishmanial Applications
The triazoloquinoxaline scaffold has been used in the design and synthesis of antileishmanial agents .
Chemotherapeutic Applications
Compounds with the triazoloquinoxaline scaffold have been used as chemotherapeutic agents .
Antifungal Applications
The triazoloquinoxaline scaffold has been used in the design and synthesis of antifungal agents .
These applications highlight the versatility and potential of the “N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” compound in various fields of scientific research. However, it’s important to note that the medicinal chemistry applications of these compounds are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .
Mécanisme D'action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound has a logP value of 3.569, indicating its lipophilicity, which could influence its absorption and distribution within the body . It also has a logD value of 3.5682, suggesting its distribution at physiological pH . The compound has a polar surface area of 74.644, which could impact its permeability across biological membranes .
Result of Action
It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially have a broad range of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-17-9-5-4-8-15(17)19-20-25-22(30)16-11-10-13(12-18(16)28(20)27-26-19)21(29)24-14-6-2-1-3-7-14/h4-5,8-12,14,27H,1-3,6-7H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDDIXXIBBFKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)
![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)


![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)

![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)
![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)
![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)